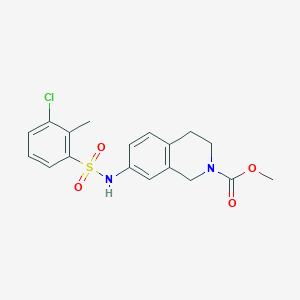
methyl 7-(3-chloro-2-methylphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
methyl 7-[(3-chloro-2-methylphenyl)sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-12-16(19)4-3-5-17(12)26(23,24)20-15-7-6-13-8-9-21(18(22)25-2)11-14(13)10-15/h3-7,10,20H,8-9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVHBZWVVLYDBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Chemical Structure and Properties
The molecular formula of methyl 7-(3-chloro-2-methylphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is . The compound features a sulfonamide group, which is known for its biological activity, particularly in antibacterial and antitumor applications.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆ClN₁O₄S |
| Molecular Weight | 335.81 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1=C(C(=C(C=C1)S(=O)(=O)N)C(=O)OC)Cl)C2=CC=CC=N2 |
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit promising antitumor activities. For instance, a study on related isoquinoline derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of DNA topoisomerases, enzymes crucial for DNA replication and transcription.
Case Study: Isoquinoline Derivatives
A study published in the Chinese Journal of Organic Chemistry highlighted the synthesis and antitumor activity of isoquinoline derivatives. The research revealed that these compounds could effectively inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The derivatives were tested against human cancer cell lines, showing IC50 values ranging from 5 to 15 µM, indicating potent activity .
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit topoisomerase II, leading to DNA damage in cancer cells.
- Induction of Apoptosis : The compound may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : Evidence suggests that these compounds can cause G2/M phase arrest in cancer cells.
Antimicrobial Activity
Sulfonamide compounds are traditionally known for their antimicrobial properties. Research indicates that the sulfonamide moiety in this compound may contribute to its effectiveness against bacterial infections by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.
Comparative Studies
A comparative study evaluated the antimicrobial efficacy of various sulfonamide derivatives. This compound was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
常见问题
Q. What are the recommended synthetic routes for methyl 7-(3-chloro-2-methylphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, and how can reaction conditions be optimized?
Answer: The synthesis typically involves multi-step procedures starting with functionalization of the dihydroisoquinoline core. Key steps include:
- Sulfonamide Coupling: Reacting 3-chloro-2-methylphenylsulfonyl chloride with a 7-amino-dihydroisoquinoline precursor under basic conditions (e.g., triethylamine in dichloromethane) .
- Carboxylation: Introducing the methyl carboxylate group via esterification or protecting-group strategies.
Optimization Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C (sulfonamide step) | Prevents side reactions |
| Solvent | Dichloromethane or DMF | Enhances solubility of intermediates |
| Reaction Time | 12–24 hrs (coupling) | Ensures completion |
Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the final product .
Q. What analytical methods are most effective for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy:
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ at m/z 377.08 for C₁₉H₁₈ClN₂O₄S) .
- HPLC-PDA: Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields when modifying substituents on the phenylsulfonamide group?
Answer: Discrepancies often arise from steric/electronic effects of substituents. Mitigation strategies include:
- Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to predict reactivity of substituted phenylsulfonamides. Electron-withdrawing groups (e.g., -Cl) may slow coupling kinetics .
- Kinetic Studies: Monitor reaction progress via in-situ FTIR or LC-MS to identify rate-limiting steps.
- Byproduct Analysis: Characterize side products (e.g., sulfonic acid derivatives) using tandem MS .
Q. What methodologies are suitable for elucidating the compound’s mechanism of action in biological systems?
Answer:
- Target Identification:
- Pathway Analysis:
- RNA-Seq: Identify differentially expressed genes in treated vs. untreated cells (e.g., apoptosis-related pathways) .
- Western Blotting: Quantify phosphorylation changes in signaling proteins (e.g., MAPK/ERK) .
Q. How can the compound’s stability and solubility be enhanced for in vivo studies?
Answer:
- Salt Formation: Test hydrochloride or mesylate salts to improve aqueous solubility .
- Nanoformulation: Encapsulate in PEGylated liposomes (particle size <200 nm via DLS) to enhance bioavailability .
- Forced Degradation Studies: Expose to acidic (0.1M HCl) or oxidative (H₂O₂) conditions to identify degradation hotspots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


